molecular formula C12H10N2O2 B3273477 Methyl [2,2'-bipyridine]-4-carboxylate CAS No. 58792-53-3

Methyl [2,2'-bipyridine]-4-carboxylate

Cat. No.: B3273477
CAS No.: 58792-53-3
M. Wt: 214.22 g/mol
InChI Key: SHNLPSIFBMTXDB-UHFFFAOYSA-N
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Description

Methyl [2,2’-bipyridine]-4-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry. This compound features a bipyridine core with a methyl ester group at the 4-position, making it a valuable ligand in various chemical reactions and industrial applications .

Safety and Hazards

The safety data sheet for 2,2’-Bipyridine, a related compound, indicates that it may form combustible dust concentrations in air and is toxic if swallowed or in contact with skin . It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide, or biocidal product use .

Future Directions

Bipyridines, including Methyl [2,2’-bipyridine]-4-carboxylate, have potential applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on further functionalization of bipyridines and their applications, ranging from novel synthetic transformations to the design and development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [2,2’-bipyridine]-4-carboxylate typically involves the esterification of [2,2’-bipyridine]-4-carboxylic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Methods such as Suzuki coupling and Stille coupling have been explored for the synthesis of bipyridine derivatives, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl [2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted bipyridine derivatives .

Mechanism of Action

The mechanism of action of methyl [2,2’-bipyridine]-4-carboxylate primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine core acts as a chelating ligand, stabilizing the metal complex and enhancing its reactivity .

Comparison with Similar Compounds

Uniqueness: Methyl [2,2’-bipyridine]-4-carboxylate is unique due to its ester functional group, which provides additional reactivity and potential for further functionalization. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-pyridin-2-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)9-5-7-14-11(8-9)10-4-2-3-6-13-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLPSIFBMTXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 2-chloroisonicotinate (300 mg; 1.74 mmol), 2-(trimethylstannyl)pyridine (422 mg; 1.74 mmol), and PdCl2(PPh3)2 (122 mg; 0.17 mmol) in anh. meta-xylene (7 ml) was heated to 75° C., under nitrogen, for 18 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=15/1) afforded methyl[2,2′-bipyridine]-4-carboxylate as a yellow solid. LC-MS (conditions A): tR=0.46 min.; [M+H]+: 215.15 g/mol.
Quantity
300 mg
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422 mg
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7 mL
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122 mg
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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